molecular formula C10H23NO4Si B1584015 4-(3-(Trimethoxysilyl)propyl)morpholine CAS No. 31024-54-1

4-(3-(Trimethoxysilyl)propyl)morpholine

Cat. No.: B1584015
CAS No.: 31024-54-1
M. Wt: 249.38 g/mol
InChI Key: YJDOIAGBSYPPCK-UHFFFAOYSA-N
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Description

4-(3-(Trimethoxysilyl)propyl)morpholine is an organosilicon compound featuring a morpholine ring linked to a trimethoxysilyl group via a propyl chain. This compound is commercially available (CymitQuimica) and is primarily utilized as a silane coupling agent in materials science for surface modification, adhesion promotion, and hybrid material synthesis .

Properties

IUPAC Name

trimethoxy(3-morpholin-4-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO4Si/c1-12-16(13-2,14-3)10-4-5-11-6-8-15-9-7-11/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDOIAGBSYPPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN1CCOCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067589
Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
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Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31024-54-1
Record name 4-[3-(Trimethoxysilyl)propyl]morpholine
Source CAS Common Chemistry
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Record name Morpholine, 4-(3-(trimethoxysilyl)propyl)-
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Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
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Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
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Record name 4-[3-(trimethoxysilyl)propyl]morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trimethoxysilyl)propyl)morpholine typically involves the reaction of morpholine with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:

Morpholine+3-ChloropropyltrimethoxysilaneThis compound+HCl\text{Morpholine} + \text{3-Chloropropyltrimethoxysilane} \rightarrow \text{this compound} + \text{HCl} Morpholine+3-Chloropropyltrimethoxysilane→this compound+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors equipped with moisture control systems to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trimethoxysilyl)propyl)morpholine undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(3-(Trimethoxysilyl)propyl)morpholine has a wide range of applications in scientific research, including:

    Surface Modification: Used as a coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility.

    Polymer Chemistry: Incorporated into polymer matrices to improve mechanical and thermal properties.

    Biomedical Research: Utilized in the development of drug delivery systems and biocompatible coatings.

    Catalysis: Acts as a ligand in catalytic reactions, improving the efficiency and selectivity of the catalysts.

Mechanism of Action

The mechanism of action of 4-(3-(Trimethoxysilyl)propyl)morpholine is primarily based on its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanol-containing surfaces. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Trimethoxysilyl Group: Hydrolyzes in moisture to form silanol groups, enabling covalent bonding to hydroxylated surfaces (e.g., silica, metals). This property is critical for adhesion in composites and coatings .
  • Chloropropyl vs. Bromophenyl : The chloropropyl group (in 4-(3-Chloropropyl)morpholine) facilitates nucleophilic substitution reactions, making it a versatile intermediate in drug synthesis . Bromophenyl derivatives (e.g., 4-(3-Bromophenylpropyl)morpholine) participate in Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation, useful in medicinal chemistry .
  • Methacrylate–POSS Hybrid : Combines polymerizable methacrylate with rigid POSS cages, enhancing mechanical strength in bone scaffolds .

Application-Specific Comparisons

  • Biomedical Engineering : The methacrylate-POSS hybrid () forms macroporous structures suitable for bone regeneration, whereas this compound is more suited for surface functionalization of medical devices.
  • Pharmaceuticals : Fomocine’s aromatic ether and bulky substituent () enhance lipid solubility, optimizing it for local anesthesia. In contrast, the fluoropyridinyl sulfonyl derivative () targets KEAP1 cysteine residues for neuroprotective effects in Parkinson’s disease.
  • Materials Science : The trimethoxysilyl derivative’s surface adhesion properties contrast with chloropropyl/bromophenyl analogs, which prioritize reactivity in synthetic chemistry.

Biological Activity

4-(3-(Trimethoxysilyl)propyl)morpholine (TMPM) is an organosilicon compound that has garnered attention in both materials science and biological research. Its unique structure, which combines a morpholine ring with a trimethoxysilyl group, endows it with versatile reactivity and potential biological applications. This article delves into the biological activity of TMPM, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

TMPM features a morpholine ring attached to a propyl chain with a trimethoxysilyl group, allowing it to engage in various chemical reactions. The morpholine moiety contributes basicity and hydrogen bonding capabilities, while the trimethoxysilyl group facilitates covalent bonding with surfaces, enhancing its utility in surface modification applications.

The biological activity of TMPM is primarily attributed to its ability to interact with biological membranes and cellular components. The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming siloxane bonds that enhance adhesion and stability of coatings in biological environments. Additionally, the morpholine ring may influence the compound's interaction with biological targets due to its nitrogen atom, which can participate in hydrogen bonding and ionic interactions.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that TMPM exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity, similar to other silane-based compounds .
  • Cytotoxicity : Research indicates that TMPM may have cytotoxic effects on specific cancer cell lines. The compound's ability to penetrate cellular membranes allows it to exert effects on intracellular targets, potentially leading to apoptosis in malignant cells.
  • Surface Modification : TMPM is utilized for modifying surfaces in biomedical applications. Its ability to create stable coatings enhances biocompatibility and reduces protein adsorption on medical devices, thus improving their performance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TMPM-coated surfaces against Salmonella typhimurium and influenza viruses. The results demonstrated a significant reduction in pathogen viability on TMPM-treated surfaces compared to untreated controls, indicating its potential as a surface disinfectant .

Case Study 2: Cytotoxicity Assessment

In vitro assays assessed the cytotoxic effects of TMPM on human cancer cell lines. The findings revealed that TMPM induced apoptosis at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Synthesis Methods

The synthesis of TMPM typically involves the ring-opening reaction of protected morpholine derivatives with trimethoxysilane under controlled conditions. This method allows for the formation of the desired product while minimizing side reactions.

Data Table: Biological Activities of TMPM

Activity Effect Reference
AntimicrobialInhibits growth of Salmonella typhimurium
CytotoxicInduces apoptosis in cancer cell lines
Surface ModificationEnhances adhesion on medical devices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.